9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-methylphenyl)methyl)-
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Overview
Description
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-methylphenyl)methyl)- is a chemical compound with the molecular formula C7H8ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely distributed in nature and forms the basis of several important biomolecules, including DNA and RNA .
Preparation Methods
The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-methylphenyl)methyl)- typically involves the chlorination of 9H-Purin-6-amine followed by N,N-dimethylation and subsequent alkylation with a 3-methylphenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-methylphenyl)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-methylphenyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-methylphenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-methylphenyl)methyl)- include:
- 9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-
- 9H-Purin-6-amine, N,N,9-trimethyl-
- 9H-Purin-6-amine, N,N-dimethyl-
These compounds share structural similarities but differ in their substituents and specific chemical properties. The uniqueness of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-methylphenyl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
115204-66-5 |
---|---|
Molecular Formula |
C15H16ClN5 |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-9-[(3-methylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C15H16ClN5/c1-10-5-4-6-11(7-10)8-21-9-17-12-13(20(2)3)18-15(16)19-14(12)21/h4-7,9H,8H2,1-3H3 |
InChI Key |
FRMCQCCGGBDOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl |
Origin of Product |
United States |
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